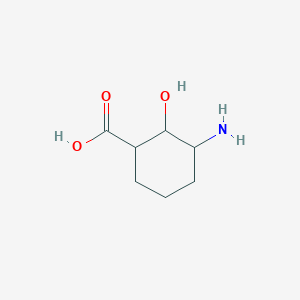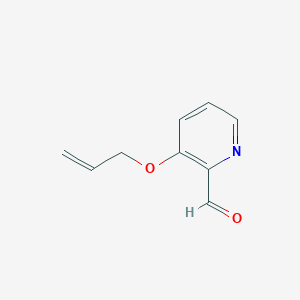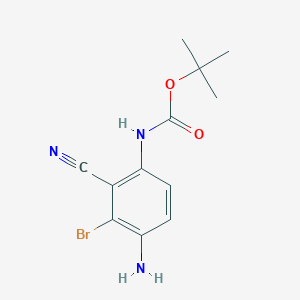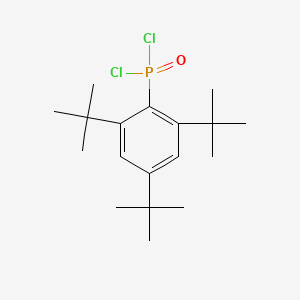![molecular formula C11H16O4S2 B8532160 1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- CAS No. 100981-08-6](/img/structure/B8532160.png)
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- is an organic compound with a heterocyclic core. It is a derivative of Meldrum’s acid, which is known for its applications in organic synthesis. This compound is characterized by the presence of two ethylthio groups attached to a methylene bridge, making it a unique and versatile molecule in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- typically involves the reaction of Meldrum’s acid with ethylthio reagents under specific conditions. One common method includes the condensation of Meldrum’s acid with bis(ethylthio)methylene in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylthio groups to ethyl groups.
Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- exerts its effects involves the interaction of its functional groups with molecular targets. The ethylthio groups can participate in nucleophilic or electrophilic reactions, while the dioxane-dione core provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): A closely related compound with similar structural features but without the ethylthio groups.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another diketone with a different ring structure.
Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Shares some chemical properties but has a different core structure.
Uniqueness
1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl- is unique due to the presence of the ethylthio groups, which impart distinct reactivity and properties compared to similar compounds
Eigenschaften
CAS-Nummer |
100981-08-6 |
|---|---|
Molekularformel |
C11H16O4S2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
5-[bis(ethylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H16O4S2/c1-5-16-10(17-6-2)7-8(12)14-11(3,4)15-9(7)13/h5-6H2,1-4H3 |
InChI-Schlüssel |
JFKRTAJMYXKCSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C1C(=O)OC(OC1=O)(C)C)SCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

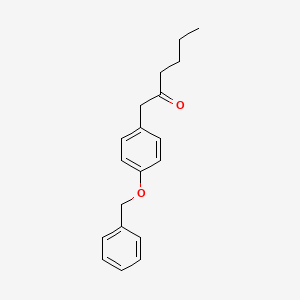
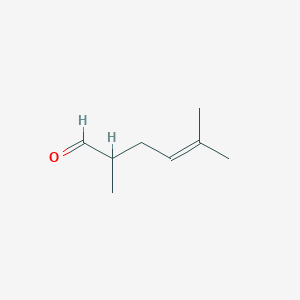
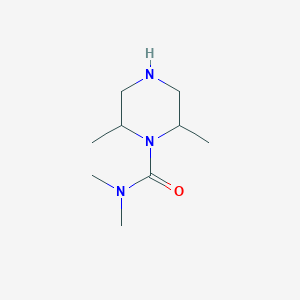

![5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8532119.png)


![1-[5-(3,4-Dimethylphenyl)-4-hydroxythiophen-3-yl]ethan-1-one](/img/structure/B8532131.png)
![Benzoic acid,4-[(3-iodo-1h-indol-1-yl)sulfonyl]-,methyl ester](/img/structure/B8532134.png)
